molecular formula C13H15ClN2O B1349096 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 93187-18-9

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No. B1349096
CAS RN: 93187-18-9
M. Wt: 250.72 g/mol
InChI Key: OPKXWASJTNADKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 3-Cl-NIPEA, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It has been used in a variety of laboratory experiments and clinical studies, and has shown promise in the development of new treatments for a variety of medical conditions.

Scientific Research Applications

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

    • Application Summary : This compound was synthesized as a derivative of naproxen and tryptamine. The interest in this compound stems from the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .
    • Methods of Application : The compound was obtained in high yield in the reaction between tryptamine and naproxen .
    • Results or Outcomes : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

    • Application Summary : This compound was prepared by reaction between tryptamine and ibuprofen. The interest in this compound comes from the importance of amides for the pharmaceutical industry .
    • Methods of Application : The compound was synthesized via N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
    • Results or Outcomes : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

    Antimycobacterial Activity

    • Application Summary : Certain indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .
    • Methods of Application : The compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
    • Results or Outcomes : The results of these tests were not specified in the source .

    Cortisol Sparing CYP11B2 Inhibitor

    • Application Summary : Certain indole derivatives have been used as cortisol sparing CYP11B2 inhibitors, which can lower aldosterone in human subjects .
    • Methods of Application : The specific methods of application were not specified in the source .
    • Results or Outcomes : The results of these studies were not specified in the source .

    Treatment of Various Disorders

    • Application Summary : Indole derivatives have been used for the treatment of various disorders in the human body, including cancer cells, microbes, and different types of disorders .
    • Methods of Application : The specific methods of application were not specified in the source .
    • Results or Outcomes : The results of these treatments were not specified in the source .
  • SARS-CoV-2 Inhibitor
    • Application Summary : A compound similar to “3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide” was synthesized by combining tryptamine and naproxen. This compound has shown potential as a SARS-CoV-2 inhibitor .
    • Methods of Application : The compound was obtained in high yield in the reaction between tryptamine and naproxen .
    • Results or Outcomes : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXWASJTNADKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343283
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

CAS RN

93187-18-9
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.